2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline
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Overview
Description
2,4,6-Trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline is a chemical compound with a complex structure that includes multiple halogen atoms and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline typically involves the reaction of 2,4,6-trichloroaniline with 4-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond between the aniline and the ketone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce various amines.
Scientific Research Applications
2,4,6-Trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: A precursor in the synthesis of the compound.
4-Fluoroacetophenone: Another precursor used in the synthesis.
Other Halogenated Anilines: Compounds with similar structures but different halogen substitutions.
Uniqueness
2,4,6-Trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline is unique due to its specific combination of halogen atoms and the imine bond, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3FN2/c1-8(9-2-4-11(18)5-3-9)19-20-14-12(16)6-10(15)7-13(14)17/h2-7,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJVBHMLSLDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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